molecular formula C11H16ClF2N B1435884 (1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride CAS No. 2044723-13-7

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride

Cat. No. B1435884
M. Wt: 235.7 g/mol
InChI Key: WWIPKCHXUPLPCW-UHFFFAOYSA-N
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Description

“(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride” is a chemical compound with the CAS Number: 2044723-13-7 . It has a molecular weight of 235.7 . The IUPAC name for this compound is 1,1-difluoro-N-methyl-4-phenylbutan-2-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H15F2N.ClH/c1-14-10(11(12)13)8-7-9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3;1H . This code provides a detailed description of the molecule’s structure, including the positions of the carbon ©, hydrogen (H), nitrogen (N), and fluorine (F) atoms, as well as the chloride ion (Cl^-).


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound should be stored at room temperature .

Scientific Research Applications

Tetrazole-Containing Derivatives of 4-Amino-3-Phenylbutanoic Acid

This study explores the synthesis of tetrazole-containing derivatives from 4-amino-3-phenylbutanoic acid, showcasing the chemical versatility of amino and carboxy terminal groups. Such derivatives could have implications in pharmaceutical development and materials science due to the unique properties of tetrazoles (Putis, Shuvalova, & Ostrovskii, 2008).

Synthesis of Spiroborate Esters

The synthesis of spiroborate esters from 1,2-aminoalcohols highlights a methodology that could be applicable for the development of chiral catalysts or materials. This research emphasizes the importance of novel synthetic routes for creating complex molecular architectures (Stepanenko, Huang, Ortiz-Marciales, & Hughes, 2011).

Synthesis and Characterization of Fluorous Amines

This research involves the synthesis and characterization of fluorous (S)- and (R)-1-phenylethylamines, which are used for the resolution of racemic acids. Such compounds are valuable in the field of chiral separation and highlight the role of fluorinated compounds in enhancing the efficiency of chemical processes (Szabó et al., 2006).

Carbocyclization Reactions of Difluorinated Compounds

This study demonstrates carbocyclization reactions of terminally difluorinated alkenyl compounds, leading to the synthesis of fluorocyclopentene derivatives. Such reactions are significant for the synthesis of fluorinated organic molecules, which have applications in medicinal chemistry and materials science (Saito et al., 2003).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

properties

IUPAC Name

1,1-difluoro-N-methyl-4-phenylbutan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15F2N.ClH/c1-14-10(11(12)13)8-7-9-5-3-2-4-6-9;/h2-6,10-11,14H,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWIPKCHXUPLPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CCC1=CC=CC=C1)C(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-Difluoro-4-phenylbutan-2-yl)(methyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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